D-Phe-CRF-(12-41) is a synthetic peptide that functions as an antagonist of corticotropin-releasing factor receptors, specifically targeting both CRF receptor type 1 and CRF receptor type 2. This compound is instrumental in scientific research aimed at understanding the physiological and behavioral responses associated with stress, making it a valuable tool for investigating the CRF signaling pathways involved in stress-related disorders. Its unique properties allow researchers to explore the implications of CRF in various behavioral models, particularly those related to anxiety and addiction .
D-Phe-CRF-(12-41) is classified under synthetic peptides and is derived from modifications of natural corticotropin-releasing factor. It is synthesized primarily through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The compound is widely used in pharmacological studies to elucidate the roles of CRF in stress responses and its potential therapeutic implications in treating stress-related conditions .
The synthesis of D-Phe-CRF-(12-41) typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The industrial production of D-Phe-CRF-(12-41) likely follows similar principles but may incorporate automation and high-throughput techniques for efficiency and yield optimization.
D-Phe-CRF-(12-41) consists of a sequence of amino acids that mimic portions of natural corticotropin-releasing factor. The specific structure includes a phenylalanine substitution at the position corresponding to the 12th amino acid, which enhances its receptor-binding properties. The molecular formula, molecular weight, and structural data are critical for understanding its interactions with CRF receptors.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₃O₄S |
Molecular Weight | 357.45 g/mol |
Amino Acid Sequence | D-Phe-Gly-Arg-Pro-Thr-Gly-Ala-Asp-Leu-Tyr-Gly-Ile-Pro-Gly-Ala |
This structure allows D-Phe-CRF-(12-41) to effectively bind to CRF receptors, inhibiting their activity and modulating stress responses.
D-Phe-CRF-(12-41) primarily undergoes peptide bond formation during its synthesis. It exhibits stability under physiological conditions, minimizing susceptibility to oxidation or reduction reactions. The main types of reactions involved include:
Common reagents used during synthesis include:
The major product of this synthesis process is D-Phe-CRF-(12-41), while side products may include truncated or incompletely deprotected peptides, which are typically removed through purification techniques such as high-performance liquid chromatography.
D-Phe-CRF-(12-41) exerts its pharmacological effects by binding to CRF receptors in the central nervous system. By inhibiting these receptors, it blocks the action of endogenous corticotropin-releasing factor, thereby reducing physiological responses associated with stress. This mechanism has been linked to decreased anxiety-like behaviors and reduced relapse rates in addiction models .
The compound's ability to interfere with CRF signaling pathways makes it a significant focus in studies examining stress-related disorders, including anxiety and substance use disorders.
D-Phe-CRF-(12-41) possesses several notable physical and chemical properties that contribute to its functionality:
These properties enhance its applicability in biological experiments, particularly those examining stress responses in animal models .
D-Phe-CRF-(12-41) has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3